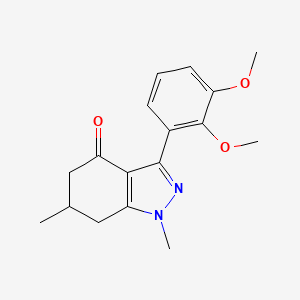

3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

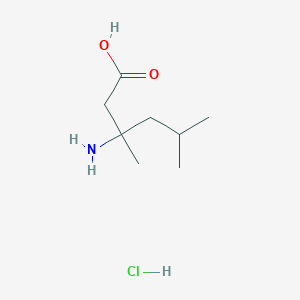

The compound “3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is present in many natural products and synthetic compounds. The 2,3-dimethoxyphenyl group suggests the presence of two methoxy (OCH3) substituents on a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely feature an indazole core with a 2,3-dimethoxyphenyl group attached at the 3-position of the indazole. The 1,6-dimethyl-6,7-dihydro-5H-indazol-4-one part of the name suggests that there are methyl groups at the 1 and 6 positions of the indazole, and that the 4-one indicates a carbonyl group at the 4-position .Chemical Reactions Analysis

Indazoles are known to participate in various chemical reactions, often serving as precursors to more complex structures. They can undergo electrophilic substitution reactions, and their nitrogen atoms can act as a base and nucleophile .科学的研究の応用

1. Synthesis and Structural Studies

- Synthesis of Novel Derivatives : The compound is utilized in the synthesis of various chemical derivatives. For instance, thiosemicarbazone derivatives of 6,7-dihydro-1H-indazol-4(5H)-ones have been synthesized, showcasing the versatility of the compound in creating new chemical entities (Gautam & Chaudhary, 2014).

- Diversity-Oriented Synthesis : A study demonstrates a simple and efficient method for synthesizing new substituted 3-(arylamino)-6,7-dihydro-1H-indazol-4(5H)-one derivatives, highlighting its potential in diversity-oriented chemical synthesis (Rimaz et al., 2017).

- Computational Studies and Tautomerism : Computational studies have been conducted on various tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, including the chemical structure of interest, to establish the most stable tautomer, combining theoretical and experimental approaches (Pérez Medina et al., 2006).

2. Biological and Medicinal Research

- Antioxidant Properties : Research has been conducted on the antioxidant properties of novel 1,2,4-triazol-5-ones containing the 3,4-dimethoxyphenyl moiety, suggesting potential applications in medicine or as dietary supplements (Ünver et al., 2011).

- Antimicrobial and Anti-Proliferative Activities : Studies on the antimicrobial and anti-proliferative activities of 4,5-dihydro-1H-indazole derivatives have been reported, indicating the compound's potential in developing new therapeutic agents (Khan et al., 2017).

3. Chemical Transformations and Reactions

- Chemical Transformations : The compound has been used in studies exploring various chemical transformations, such as the synthesis of isoxazolines and benzoxazolones, demonstrating its adaptability in chemical reactions (Pashkovskii et al., 2018).

作用機序

Target of Action

The primary targets of the compound “3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one” are currently unknown. The compound is a novel synthetic chalcone , and chalcones are known to interact with a wide range of molecular targets, including enzymes, receptors, and ion channels.

Mode of Action

It has been reported to exhibit antinociceptive effects in several mouse models of induced nociception This suggests that the compound may interact with pain receptors or other components of the nociceptive system to reduce pain sensation

Biochemical Pathways

Chalcones, the class of compounds to which this molecule belongs, have been shown to modulate various biochemical pathways, including those involved in inflammation, oxidative stress, and apoptosis .

Result of Action

The compound has been shown to produce significant antinociceptive effects in several mouse models of induced nociception . This suggests that it may have potential therapeutic applications in the management of pain.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity. For instance, the compound’s safety data sheet indicates that it should be stored in a well-ventilated place and kept tightly closed

将来の方向性

生化学分析

Cellular Effects

The cellular effects of 3-(2,3-Dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one are diverse and depend on the specific cell type and cellular processes involved . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . It also affects its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

3-(2,3-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-10-8-12-15(13(20)9-10)16(18-19(12)2)11-6-5-7-14(21-3)17(11)22-4/h5-7,10H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSOIJGGTVENIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C(=NN2C)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B3010795.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B3010798.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)

![6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3010807.png)

![9-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010810.png)

![9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B3010814.png)

![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)